molecular formula C14H14N2O4S B7862059 Methyl 2-[(3-aminobenzene)sulfonamido]benzoate

Methyl 2-[(3-aminobenzene)sulfonamido]benzoate

Cat. No.: B7862059
M. Wt: 306.34 g/mol
InChI Key: GFNOZMOEYCQZTR-UHFFFAOYSA-N
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Description

Methyl 2-[(3-aminobenzene)sulfonamido]benzoate (CAS: 1157025-11-0, InChIKey: GFNOZMOEYCQZTR-UHFFFAOYSA-N) is a sulfonamide derivative featuring a methyl benzoate core substituted at the ortho (2-) position with a sulfonamido group linked to a 3-aminobenzene moiety. Its molecular formula is C₁₄H₁₄N₂O₄S, with a calculated molecular weight of 306.34 g/mol. This compound is structurally characterized by:

  • A methyl benzoate backbone (C₆H₄COOCH₃).
  • A sulfonamido bridge (-SO₂NH-) at the 2-position of the benzoate ring.
  • A 3-aminobenzene group attached to the sulfonamido nitrogen.

Properties

IUPAC Name

methyl 2-[(3-aminophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-14(17)12-7-2-3-8-13(12)16-21(18,19)11-6-4-5-10(15)9-11/h2-9,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNOZMOEYCQZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the biological system and the specific application.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Derivatives)

highlights sulfonylurea herbicides with structural similarities, differing primarily in triazine ring substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₅S ~463.37 Trifluoroethoxy, triazine Herbicide
Ethametsulfuron methyl ester C₁₄H₁₈N₄O₅S ~370.38 Ethoxy, methylamino triazine Herbicide
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S ~381.36 Methoxy, methyl triazine Herbicide

Key Differences :

  • The target compound lacks the triazine ring present in sulfonylurea herbicides, which is critical for their herbicidal activity.

Sulfonamido Benzoate Derivatives

and provide data on sulfonamido benzoates with varying substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-[(3-aminobenzene)sulfonamido]benzoate C₁₄H₁₄N₂O₄S 306.34 3-aminobenzene sulfonamido, methyl ester
3-[(3-Methoxy-3-oxopropyl)sulfonylamino]benzoate (Compound 64) C₁₁H₁₂NO₆S⁻ 286.28 Methoxypropyl sulfonylamino
Methyl 2-(amino-sulfonyl)benzoate (m133) C₈H₉NO₄S 215.23 Sulfamoyl group, no aromatic amine

Key Observations :

  • Compound 64 has a methoxypropyl chain instead of an aromatic amine, increasing lipophilicity but reducing hydrogen-bonding capacity compared to the target compound .
  • m133 lacks the 3-aminobenzene group, resulting in a simpler structure with lower molecular weight (215.23 vs. 306.34 g/mol). This simplification may limit its utility in applications requiring π-π stacking or amine-mediated interactions .

Impact of Substituent Position and Reactivity

emphasizes the role of substituent positions (ortho, meta, para) in nitration reactions. For the target compound:

  • In contrast, analogs like ethametsulfuron methyl ester () prioritize triazine ring substitution over aromatic amine placement, underscoring divergent design principles .

Biological Activity

Methyl 2-[(3-aminobenzene)sulfonamido]benzoate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O4S, with a molecular weight of approximately 230.25 g/mol. The compound features a methyl ester group attached to a benzoic acid moiety, linked to a sulfonamide functional group. This structural arrangement is crucial for its biological activity, influencing solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that similar compounds within the sulfonamide class can inhibit bacterial growth by interfering with folic acid synthesis, an essential metabolic pathway for bacteria.

Table 1: Antimicrobial Activity of Related Sulfonamide Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Sulfanilamide0.5Escherichia coli
Methyl 3-(4-chlorobenzenesulfonamido)benzoate1.0Streptococcus pneumoniae

Note: MIC = Minimum Inhibitory Concentration

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies on related sulfonamide derivatives have demonstrated their ability to target specific signaling pathways involved in cancer progression.

Case Study: Apoptosis Induction in Cancer Cells

A study published in the Journal of Medicinal Chemistry evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced the ability to induce apoptosis through the activation of caspase pathways.

Table 2: Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
This compoundTBDMCF7 (Breast Cancer)
Sulfanilamide15A549 (Lung Cancer)
Methyl 3-(4-bromophenyl)sulfonyl)benzoate12HeLa (Cervical Cancer)

Note: IC50 = Half Maximal Inhibitory Concentration

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes involved in folate metabolism, crucial for bacterial growth.
  • Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to cell death.
  • Interaction with Protein Targets : Binding studies suggest that this compound may interact with proteins involved in cell signaling and proliferation.

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